3'-(aminomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide hydrochloride
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Overview
Description
3’-(Aminomethyl)-N-methyl-[1,1’-biphenyl]-2-carboxamide hydrochloride is a chemical compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes an aminomethyl group attached to a biphenyl core, making it a valuable molecule in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-(aminomethyl)-N-methyl-[1,1’-biphenyl]-2-carboxamide hydrochloride typically involves multiple steps, starting with the formation of the biphenyl core. Common synthetic methods include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst.
Amination Reactions: Introduction of the aminomethyl group can be achieved through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of production.
Types of Reactions:
Reduction: Reduction reactions can convert the carboxamide group to amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the biphenyl core.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals for coupling reactions.
Major Products:
Oxidation Products: Amides, imines.
Reduction Products: Amines.
Substitution Products: Various substituted biphenyl derivatives.
Scientific Research Applications
3’-(Aminomethyl)-N-methyl-[1,1’-biphenyl]-2-carboxamide hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-(aminomethyl)-N-methyl-[1,1’-biphenyl]-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The biphenyl core provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
3-Aminobenzoic Acid: Shares the aminomethyl group but lacks the biphenyl core.
1-[3-(Aminomethyl)phenyl]-N-3-fluoro-2’-(methylsulfonyl)-[1,1’-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide: A structurally related compound with additional functional groups, used as a factor Xa inhibitor.
Uniqueness: 3’-(Aminomethyl)-N-methyl-[1,1’-biphenyl]-2-carboxamide hydrochloride is unique due to its specific combination of functional groups and the biphenyl core, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications.
Properties
CAS No. |
2731011-39-3 |
---|---|
Molecular Formula |
C15H17ClN2O |
Molecular Weight |
276.8 |
Purity |
95 |
Origin of Product |
United States |
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